N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a cyanocyclopentyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl and Phenoxy Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Cyanocyclopentyl Group:
Sulfanylacetamide Formation: The final step involves the coupling of the triazole derivative with a sulfanylacetamide precursor under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the cyanide group, potentially converting them to amines or other reduced forms.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the sulfanylacetamide moiety are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, influencing processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 1,2,4-Triazole derivatives with different substituents.
- Sulfanylacetamide compounds with varying side chains.
- Cyanocyclopentyl-containing molecules with alternative functional groups.
This detailed overview provides a comprehensive understanding of N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-9-5-6-12-20(18)31-15-21-27-28-23(29(21)19-10-3-2-4-11-19)32-16-22(30)26-24(17-25)13-7-8-14-24/h2-6,9-12H,7-8,13-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSXCMMOQUVNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4(CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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